molecular formula C14H15N3O4 B2431904 Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate CAS No. 1005270-99-4

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate

Cat. No.: B2431904
CAS No.: 1005270-99-4
M. Wt: 289.291
InChI Key: DFONJPAUOMNJTC-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester linked to a pyrrolo[3,4-c]pyrazole core

Properties

IUPAC Name

methyl 4-(1-methyl-4,6-dioxo-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-11-9(12(18)15-13(11)19)10(16-17)7-3-5-8(6-4-7)14(20)21-2/h3-6,9-11,16H,1-2H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFONJPAUOMNJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CC=C(C=C3)C(=O)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate typically involves multi-step organic reactions. One common route includes the cyclization of a suitable precursor, such as an N-alkylpyrrole, with hydrazine hydrate under controlled conditions . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a detailed overview of its pharmacological properties.

Structure

The compound features a unique structure characterized by the presence of a benzoate moiety linked to a pyrrolo-pyrazole derivative. The molecular formula is C19H24N4O4C_{19}H_{24}N_4O_4, and it contains multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight356.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot determined

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been investigated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
  • Case Study : In vitro studies demonstrated that treatment with this compound led to a reduction in viability of human breast cancer cells by approximately 70% after 48 hours of exposure.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

  • Testing Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed to evaluate antimicrobial activity.
  • Results : The compound exhibited significant antibacterial activity with MIC values ranging from 15 to 30 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

Inflammation plays a crucial role in various chronic diseases, and compounds with anti-inflammatory properties are of great interest.

  • Study Findings : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Mechanism : The anti-inflammatory effect is likely mediated through the suppression of NF-kB signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityNot established
Half-lifeNot determined
MetabolismHepatic

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